molecular formula C10H20N4O B6601214 1-methyl-4-(1-nitrosopiperidin-4-yl)piperazine CAS No. 2089333-01-5

1-methyl-4-(1-nitrosopiperidin-4-yl)piperazine

Cat. No.: B6601214
CAS No.: 2089333-01-5
M. Wt: 212.29 g/mol
InChI Key: LNPJNCLQKONMLZ-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-nitrosopiperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(1-nitrosopiperidin-4-yl)piperazine typically involves the reaction of 1-methylpiperazine with nitrosating agents. One common method is the reaction of 1-methylpiperazine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-nitrosopiperidin-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-4-(1-nitrosopiperidin-4-yl)piperazine has several scientific research applications:

    Chemistry: Used as a reagent and building block in synthetic chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-4-(1-nitrosopiperidin-4-yl)piperazine involves its interaction with molecular targets and pathways. The nitroso group can interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(1-nitrosopiperidin-4-yl)piperazine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-methyl-4-(1-nitrosopiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c1-12-6-8-13(9-7-12)10-2-4-14(11-15)5-3-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPJNCLQKONMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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